molecular formula C16H21NO4 B14490808 2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate CAS No. 65937-48-6

2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate

Cat. No.: B14490808
CAS No.: 65937-48-6
M. Wt: 291.34 g/mol
InChI Key: KJJWYJDNQWBCBZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate is an organic compound with a complex structure that includes methoxy, amino, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate typically involves multi-step organic reactions One common method includes the condensation of 2-methoxyphenol with an appropriate acylating agent to introduce the acetate groupThe final step involves the formation of the enone structure through an aldol condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The enone structure can be reduced to form a saturated ketone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the enone structure can participate in Michael addition reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenol
  • **2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}benzoate

Uniqueness

2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate is unique due to the presence of both methoxy and acetate groups, which provide distinct reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65937-48-6

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

[2-methoxy-4-[3-(2-methylpropylamino)-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C16H21NO4/c1-11(2)10-17-16(19)8-6-13-5-7-14(21-12(3)18)15(9-13)20-4/h5-9,11H,10H2,1-4H3,(H,17,19)

InChI Key

KJJWYJDNQWBCBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC

Origin of Product

United States

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